molecular formula C20H27NO5S B2365803 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 1795299-39-6

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No. B2365803
CAS RN: 1795299-39-6
M. Wt: 393.5
InChI Key: INYBQHYNYVTIDH-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H27NO5S and its molecular weight is 393.5. The purity is usually 95%.
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Scientific Research Applications

Endothelin Receptor Antagonists

Compounds with similar structures have been explored for their potential as endothelin receptor antagonists. For example, biphenylsulfonamides have been identified as a novel series of endothelin-A (ETA) selective antagonists, showing promise in inhibiting the pressor effect caused by endothelin-1 (ET-1) infusions in animal models. This highlights their potential in addressing conditions associated with endothelin, such as cardiovascular diseases (Murugesan et al., 1998).

Antitumor Applications

Sulfonamide-focused libraries have been evaluated for their antitumor properties. Certain sulfonamides have been identified as potent cell cycle inhibitors and have progressed to clinical trials for their antimitotic activity and potential in disrupting tubulin polymerization. This indicates the significant role sulfonamides can play in cancer therapy (Owa et al., 2002).

Material Science and Polymer Functionalization

In the realm of materials science, sulfonamide derivatives have been used to synthesize block copolymers exhibiting thermo-responsive behavior, which is crucial for applications in drug delivery systems and smart materials. The ability to fine-tune the critical solution temperatures of these polymers by manipulating the chemical structure opens up new avenues in materials design (Tian et al., 2011).

Antimicrobial and Enzyme Inhibition

Research has also delved into the antimicrobial activity of sulfonamide Schiff bases and their metal complexes. These compounds have shown efficacy against various bacterial strains and have been studied for their inhibition effects on enzymes like carbonic anhydrase, which is vital for understanding their potential in treating infections and managing enzyme-related disorders (Alyar et al., 2018).

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5S/c1-14-5-7-17(8-6-14)19(26-10-9-22)13-21-27(23,24)18-11-15(2)20(25-4)16(3)12-18/h5-8,11-12,19,21-22H,9-10,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYBQHYNYVTIDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C(=C2)C)OC)C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

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